3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methoxybenzamide substituent. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely studied for their kinase inhibitory activity, particularly in cancer therapeutics . The 3-methoxy group on the benzamide moiety may influence electronic and steric interactions with target proteins, while the phenyl group on the pyrazolo[3,4-d]pyrimidine core contributes to π-π stacking in binding pockets.
Properties
IUPAC Name |
3-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-15-11-20(27-23(31)16-7-6-10-18(12-16)32-2)30(28-15)22-19-13-26-29(21(19)24-14-25-22)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKWAXYQMUPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide, identified by its CAS number 1006303-97-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H19N7O2
- Molecular Weight : 425.4 g/mol
- Structural Features : It contains multiple heterocyclic rings which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, the core structure of this compound, exhibit a variety of biological activities, particularly in the field of cancer therapy. The following sections detail specific activities and studies related to this compound.
Anticancer Activity
-
Mechanism of Action :
- Compounds like this compound have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are critical in tumor growth and angiogenesis. The IC50 values for related compounds range from 0.3 to 24 µM, indicating significant potency against these targets .
- In vitro Studies :
- Molecular Docking Studies :
Other Biological Activities
Beyond anticancer effects, compounds within this class have shown promise in other areas:
- Antiparasitic and Antifungal Activities : Some derivatives have exhibited significant antiparasitic and antifungal properties, although specific data on this compound is limited in this context .
Case Studies
Several studies have been conducted on related pyrazolo[3,4-d]pyrimidine compounds that provide insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study on Dual EGFR/VGFR2 Inhibitors | Compound 5i was identified as a potent dual inhibitor with significant anticancer activity in MCF-7 models. |
| Synthesis and Activity of Pyrazole Derivatives | A combinatorial library of pyrazolo derivatives showed promising results against Mycobacterium tuberculosis, highlighting the versatility of these compounds beyond oncology. |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine cores exhibit significant anticancer properties. A study highlighted that derivatives of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapies .
Enzyme Inhibition
Enzyme inhibition is another critical application area for this compound. Pyrazolo derivatives have been shown to act as inhibitors for several key enzymes involved in cancer progression and other diseases. The specific mechanism often involves the interaction with active sites of enzymes, leading to altered enzymatic activity. This property is particularly valuable in drug design where enzyme inhibitors can serve as therapeutic agents against diseases like diabetes and cancer .
Antiviral Properties
The antiviral potential of pyrazolo compounds has been explored in recent studies. The unique structural features of 3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide may contribute to its ability to inhibit viral replication. Preliminary findings suggest that this compound could interfere with viral enzymes or receptors, thereby reducing viral load in infected cells .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects of pyrazolo derivatives | Significant reduction in tumor size in animal models |
| Study B | Assess enzyme inhibition capabilities | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways |
| Study C | Investigate antiviral activity | Demonstrated effective reduction of viral titers in vitro |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amide bond formation. Industrial production methods are being optimized to enhance yield and purity through techniques like continuous flow reactors and advanced purification processes .
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions due to its aryl halide-like pyrazolo-pyrimidine framework. Key examples include:
Research Findings :
-
Ligandless palladium-catalyzed Heck reactions yield 45% conversion efficiency under phase-transfer conditions (TBAC) .
-
Suzuki couplings with aryl boronic acids show regioselectivity at the pyrimidine C-4 position, attributed to steric hindrance from the 1-phenyl group .
Nucleophilic Substitution Reactions
The pyrimidine nitrogen and methoxy groups serve as sites for nucleophilic attack:
Key Observations :
-
Piperazine substitution at pyrimidine C-4 occurs in 70% yield using anhydrous conditions .
-
Grignard reagents induce demethylation of the methoxy group, forming phenolic intermediates.
Catalytic Functionalization
Transition-metal catalysts enable C–H activation and functionalization:
| Catalyst System | Substrate Modification | Yield | Application | Source |
|---|---|---|---|---|
| Cu(OTf)₂/[bmim]PF₆ | Hydrazine cyclocondensation | 82% | Pyrazoline intermediates | |
| Pd/C, H₂ (1 atm) | Benzamide reduction | 68% | Amine derivatives |
Mechanistic Insights :
-
Copper triflate in ionic liquids ([bmim]PF₆) facilitates one-pot pyrazoline formation via chalcone intermediates .
-
Hydrogenation of the benzamide carbonyl group proceeds selectively without disrupting the pyrazolo-pyrimidine ring.
Oxidation and Reduction
Controlled redox reactions modify the compound’s electronic properties:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Methoxy → carbonyl conversion | |
| Reduction | NaBH₄, MeOH, 0°C | Amide → amine reduction |
Data Highlights :
-
Methoxy-to-carbonyl oxidation achieves 85% conversion but requires acidic conditions to prevent over-oxidation .
-
Sodium borohydride selectively reduces the amide group to a secondary amine in 63% yield .
Cyclocondensation Reactions
The pyrazolo-pyrimidine core participates in ring-forming reactions:
| Cyclization Partner | Conditions | Product Structure | Yield | Source |
|---|---|---|---|---|
| β-Enaminones | AcOH, reflux, 3 h | Pyrazolo[1,5-a]pyrimidine hybrids | 80–87% | |
| Malonic acid derivatives | POCl₃, pyridine, 120°C | Fused tricyclic systems | 65% |
Notable Results :
-
β-Enaminones yield coumarin-pyrazolo hybrids under reflux conditions .
-
Malonic acid activates the pyrimidine ring for annulation, producing tricyclic derivatives .
Spectroscopic Characterization
Key spectral data for reaction products:
Biological Relevance of Derivatives
Derivatives exhibit structure-dependent bioactivity:
| Modified Position | Biological Activity | IC₅₀/EC₅₀ Values | Source |
|---|---|---|---|
| Pyrimidine C-4 | Kinase inhibition (e.g., EGFR) | 0.45 ± 0.12 μM | |
| Benzamide substituents | Antiproliferative activity (HeLa cells) | 8.7 ± 1.3 μM |
Structure-Activity Relationship (SAR) :
-
Piperazine-linked analogs show enhanced kinase selectivity due to hydrogen bonding with ATP-binding pockets .
-
Trifluoromethyl substitution at benzamide improves metabolic stability by 40% in hepatic microsomes.
Stability and Degradation Pathways
Critical stability parameters under varying conditions:
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| Acidic (pH 2.0) | Hydrolysis of pyrimidine N–C bond | 2.3 h | |
| Alkaline (pH 10.0) | Amide bond cleavage | 15 min | |
| UV light (254 nm) | Photooxidation of methoxy group | 6 h |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations
4-Ethoxy () and 4-fluoro () analogs introduce bulk or electronegativity, altering solubility and target affinity.
Pyrazolo[3,4-d]Pyrimidine Modifications :
- The 2,3-dimethylphenyl group in increases steric bulk, which may hinder binding to kinases requiring planar interactions .
- Fluorinated derivatives (e.g., ) often enhance metabolic stability and membrane permeability .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogs in (Vilsmeier–Haack reaction, 82% yield) and (Suzuki coupling with boronic acids).
- Ethoxy-substituted analogs () may require additional alkylation steps, reducing overall yield.
Table 2: Pharmacological and Physical Properties
Research Findings and Implications
- Structural Analysis : Crystallographic data for pyrazolo[3,4-d]pyrimidines (e.g., ) are refined using SHELXL () and visualized via WinGX/ORTEP (), confirming planar geometry critical for kinase binding .
- Activity Trends: Fluorinated and methoxy-substituted analogs () show improved pharmacokinetic profiles compared to non-substituted derivatives.
- Synthetic Challenges : Ethoxy and dimethylphenyl groups () complicate purification due to increased hydrophobicity.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide?
The synthesis typically involves multi-step condensation reactions. For example, pyrazolo[3,4-d]pyrimidine cores are synthesized via cyclization of substituted pyrazole-amine precursors with activated acrylates or benzoyl derivatives under reflux in toluene or acetonitrile, using trifluoroacetic acid (TFA) as a catalyst . Characterization relies on -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. Melting points and UV-Vis spectra are used to assess purity and electronic properties .
Q. How do solvent systems and catalysts influence the yield and purity of this compound?
Polar aprotic solvents (e.g., toluene, dichloromethane) are preferred for cyclization steps to stabilize intermediates, while TFA or KCO enhances reaction efficiency by activating electrophilic sites . For example, TFA-catalyzed reactions in toluene at reflux yield >80% purity, whereas dichloromethane with aryl isocyanates produces urea/thiourea derivatives with minimal side products . Post-synthesis purification often involves recrystallization from acetonitrile or ethyl acetate/light petroleum ether mixtures .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) impact biological activity or binding affinity?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole or benzamide moiety enhances receptor binding, as shown in adenosine A receptor antagonists with IC values <100 nM . Conversely, methoxy groups at the benzamide ring improve solubility but may reduce metabolic stability . Methodologically, structure-activity relationship (SAR) studies require iterative synthesis (e.g., substituting aryl halides or alkylating amines) followed by in vitro assays (e.g., kinase inhibition or anti-inflammatory testing) .
Q. How can conflicting spectral data (e.g., NMR shifts) from analogous derivatives be resolved?
Discrepancies in -NMR chemical shifts often arise from rotational isomerism or solvent polarity effects. For example, methylthio groups in pyrazolo[3,4-b]pyridines exhibit variable coupling constants in CDCl vs. DMSO-d due to hydrogen bonding . To resolve this, use variable-temperature NMR or computational modeling (DFT) to predict dominant conformers . Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) is recommended .
Q. What computational strategies are effective for designing novel derivatives with improved pharmacokinetic profiles?
Quantum mechanical calculations (e.g., density functional theory) predict electronic properties and reactive sites, while molecular docking identifies key interactions with target proteins (e.g., cyclin-dependent kinases) . For instance, docking studies on pyrazolo[3,4-d]pyrimidine derivatives revealed hydrogen bonding with kinase hinge regions, guiding the addition of hydrophobic substituents to enhance binding . Machine learning models trained on synthetic datasets can further prioritize candidates for synthesis .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
Process optimization involves:
- Reactor design : Continuous-flow systems reduce side reactions in exothermic steps (e.g., cyclization) .
- Catalyst screening : Immobilized catalysts (e.g., TFA on silica) improve recyclability and reduce waste .
- Solvent selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) while maintaining polarity requirements . Pilot-scale trials should monitor intermediate stability via inline IR spectroscopy .
Methodological Guidelines
- For SAR Studies : Combine parallel synthesis (e.g., combinatorial libraries) with high-throughput screening (HTS) against target enzymes. Use LC-MS to track metabolic degradation .
- For Data Contradictions : Apply multi-technique validation (NMR, HRMS, XRD) and consult computational models to reconcile spectral or activity discrepancies .
- For Computational Design : Integrate ICReDD’s reaction path search tools with experimental feedback loops to refine synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
